4-Methoxy-2-methylphenylhydrazine hydrochloride
Overview
Description
4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is commonly used in organic synthesis and research. The compound appears as a white to cream to pale brown or pink powder or granules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes steps such as reduction, hydrolysis, and acidification, followed by filtration or centrifugation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the methyl group at the 2-position.
4-Methylphenylhydrazine hydrochloride: Similar structure but lacks the methoxy group at the 4-position.
Phenylhydrazine hydrochloride: Lacks both the methoxy and methyl groups.
Uniqueness
4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications and research studies .
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKWIPSJGNUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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